

Application Notes and Protocols for Caged Enkephalin in Neurophysiology Experiments

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Compound of Interest

Compound Name: *Enkephalin(1-3)*

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Introduction

Enkephalins are endogenous opioid pentapeptides that play a crucial role in modulating pain, emotional states, and various physiological processes within the central nervous system.[1][2] To dissect the precise spatial and temporal dynamics of enkephalin signaling, researchers utilize "caged" versions of these neuropeptides. Caged compounds are biologically inactive molecules that, upon photolysis with a pulse of light, release the active molecule with high spatiotemporal precision.[3][4] This technology allows for the controlled activation of enkephalin receptors on specific neurons or even subcellular compartments, providing invaluable insights into their function in neural circuits.[5][6]

This document provides detailed application notes and protocols for the use of caged enkephalin, with a focus on N-MNVOC-[Leu⁵]-enkephalin (N-MNVOC-LE), a derivative optimized for neurophysiological experiments due to its reduced residual activity at delta-opioid receptors (DOR) and enhanced sensitivity to commonly used UV-LEDs.[5][7]

Chemical Properties and Photolysis

Caged compounds are rendered inactive by a photolabile protecting group covalently attached to a critical functional group of the molecule.[8][9] In the case of many caged neurotransmitters, including enkephalin, a nitrobenzyl group or its derivatives are commonly used.[5] Upon

absorption of a photon, typically in the UV range, this protecting group is cleaved, releasing the active enkephalin.[3][10]

The choice of the caging group is critical and affects properties such as:

- **Wavelength of activation:** The absorbance spectrum of the caging group determines the optimal wavelength for photolysis. N-MNVOC-LE is optimized for use with 365 nm UV-LEDs, which are more accessible and less phototoxic than traditional UV lasers.[5]
- **Quantum yield:** This parameter reflects the efficiency of the uncaging process (the number of released molecules per absorbed photon). While specific quantum yield values for N-MNVOC-LE are not readily available in the provided search results, a higher quantum yield is generally desirable for efficient uncaging with lower light intensity.
- **Photolysis cross-section:** This value represents the probability of a photolysis event occurring.
- **Biological inertness:** The caged compound should ideally have no biological activity before photolysis to avoid confounding results.[4][10] N-MNVOC-LE was specifically designed to have minimal residual activity at DORs.[5][6]
- **Kinetics of release:** The speed at which the active molecule is released is crucial for studying fast synaptic events. The light-evoked currents from N-MNVOC-LE photolysis peak within 1-2 seconds of the light flash.[5]

Enkephalin Signaling Pathway

Enkephalins exert their effects by binding to and activating opioid receptors, primarily the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR), which are G-protein coupled receptors (GPCRs).[2][11] The signaling cascade initiated by enkephalin binding leads to various cellular responses, including the modulation of neuronal excitability and synaptic transmission.[1][12]



Data Presentation

Table 1: Residual Activity of Caged Enkephalins at Opioid Receptors

Data adapted from Banghart et al., 2018.[5]

Table 2: Kinetics of Photocurrents Evoked by Caged Enkephalin Photolysis

Compound (10 μ M)	Light Power (mW)	Peak Current (pA)	Activation Time Constant (τ_{on} , s)
N-MNVOC-LE	10	~100	0.434 ± 0.031
100	~250	0.434 ± 0.031	

Data represents average currents from recordings in rat locus coeruleus neurons and are adapted from Banghart et al., 2018.[\[5\]](#)

Experimental Protocols

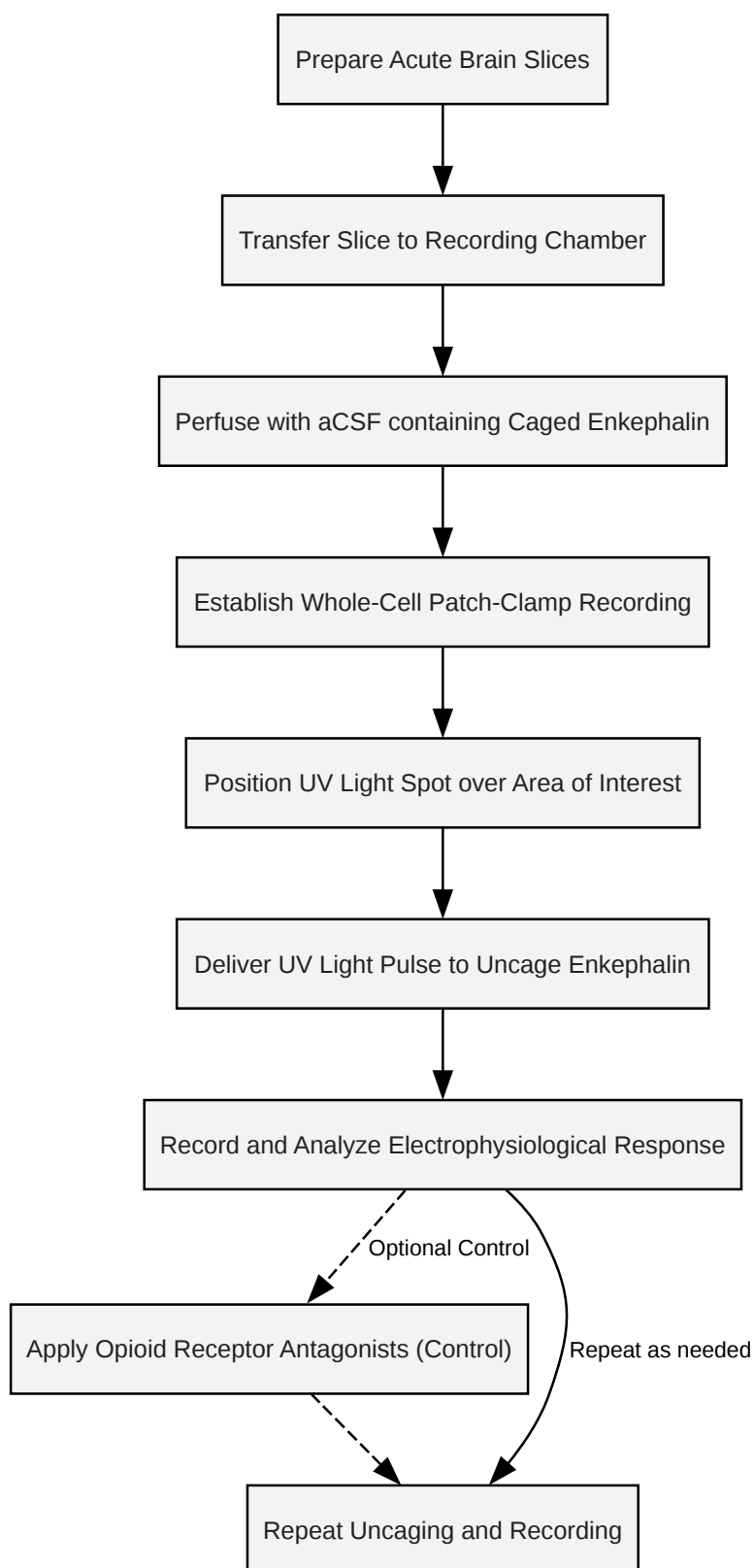
Protocol 1: Electrophysiological Recording with Caged Enkephalin Photolysis in Brain Slices

This protocol describes how to perform whole-cell patch-clamp recordings from neurons in acute brain slices while locally uncaging enkephalin.

Materials:

- N-MNVOC-[Leu⁵]-enkephalin (or other caged enkephalin)
- Standard electrophysiology rig with microscope, micromanipulators, amplifier, and data acquisition system
- UV light source (e.g., 365 nm UV-LED) coupled to the microscope light path
- Brain slicing equipment (vibratome)
- Artificial cerebrospinal fluid (aCSF)
- Intracellular solution for patch pipettes

Experimental Workflow:



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Caption: Workflow for electrophysiology experiments with caged enkephalin.

Detailed Steps:

- **Brain Slice Preparation:** Prepare acute brain slices (e.g., 240-300 μm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.[5]
- **Incubation:** Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
- **Recording Setup:** Transfer a slice to the recording chamber of the microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.
- **Caged Compound Application:** Add the caged enkephalin (e.g., 10 μM N-MNVOC-LE) to the perfusion aCSF.[5] Ensure the solution is protected from light to prevent premature uncaging.
- **Patch-Clamp Recording:** Obtain a whole-cell patch-clamp recording from a target neuron. Monitor baseline membrane potential or holding current.
- **Photolysis:**
 - Position the UV light spot over the desired area (e.g., the soma or dendrites of the recorded neuron).
 - Deliver a brief pulse of UV light (e.g., 50 ms) to photolyze the caged enkephalin.[5] The light intensity and duration should be optimized to elicit a measurable response without causing photodamage.
- **Data Acquisition:** Record the resulting change in membrane potential or current. Enkephalin receptor activation typically leads to a hyperpolarization or an outward current due to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5]
- **Pharmacological Controls:** To confirm that the observed effect is mediated by opioid receptors, apply selective antagonists for MOR (e.g., CTOP) and DOR (e.g., TIPP-Psi) to the bath and repeat the photolysis experiment. The response should be blocked by the antagonists.[5]

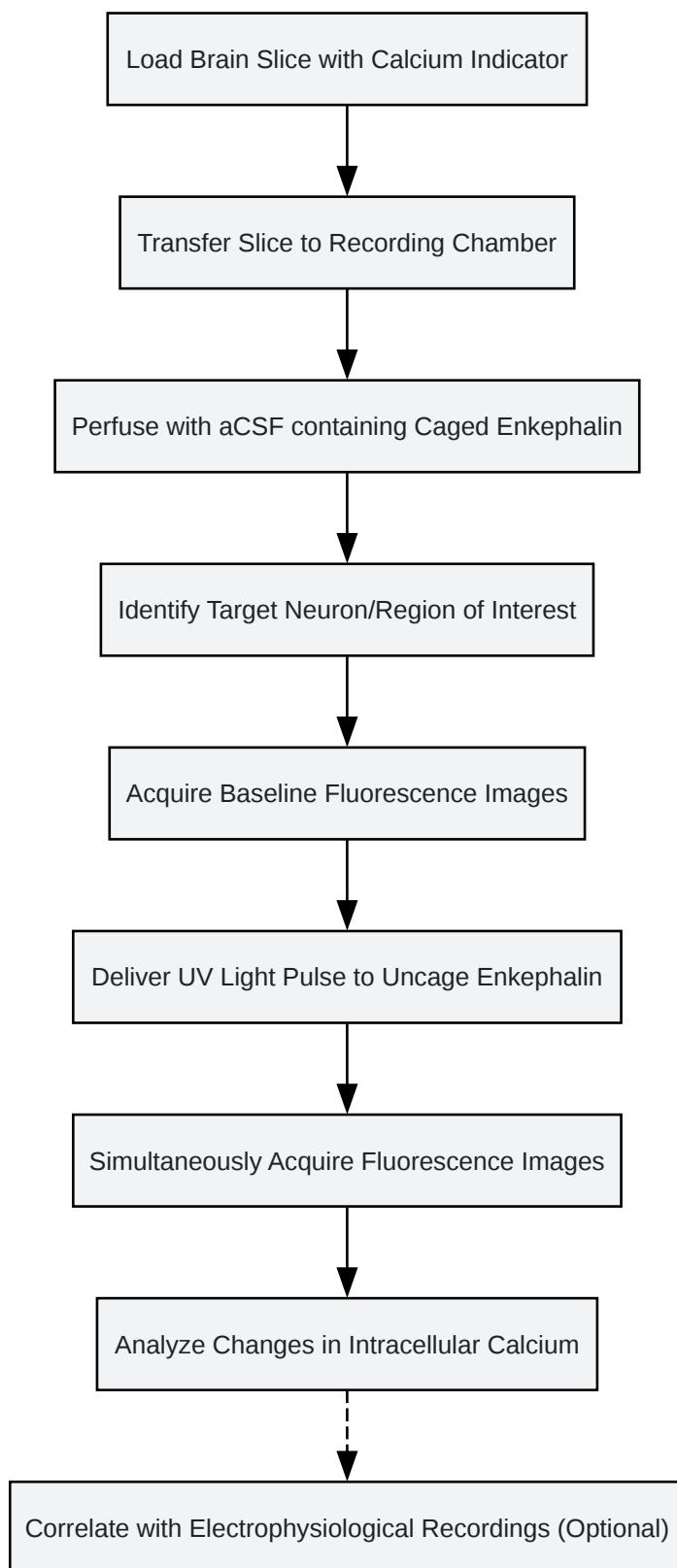
Protocol 2: Calcium Imaging with Caged Enkephalin

This protocol combines photolysis of caged enkephalin with calcium imaging to investigate the effects of enkephalin on intracellular calcium dynamics.

Materials:

- In addition to the materials for Protocol 1:
- Calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator)
- Fluorescence imaging system (e.g., confocal or two-photon microscope)

Experimental Workflow:



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Caption: Workflow for calcium imaging combined with caged enkephalin photolysis.

Detailed Steps:

- **Calcium Indicator Loading:** Incubate the brain slices with a calcium indicator dye according to the manufacturer's protocol.
- **Recording and Perfusion:** Transfer the slice to the recording chamber and perfuse with aCSF containing the caged enkephalin, as in Protocol 1.
- **Imaging Setup:** Identify a target neuron or region of interest for imaging.
- **Baseline Imaging:** Acquire a series of baseline fluorescence images to establish the resting calcium level.
- **Photolysis and Imaging:** Deliver a UV light pulse to uncage the enkephalin while simultaneously acquiring a time-series of fluorescence images.
- **Data Analysis:** Analyze the image series to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[\[13\]](#) Enkephalin receptor activation can lead to a decrease in calcium influx through voltage-gated calcium channels, which would be observed as a reduction in stimulus-evoked calcium transients.[\[14\]](#)
- **Combined Electrophysiology (Optional):** For a more comprehensive understanding, perform simultaneous whole-cell patch-clamp recordings to correlate the changes in calcium signaling with changes in neuronal electrical activity.[\[15\]](#)

Troubleshooting and Considerations

- **Phototoxicity:** Excessive UV light exposure can damage cells. Use the lowest light intensity and duration necessary to elicit a response.[\[16\]](#)
- **Diffusion of Uncaged Enkephalin:** The released enkephalin will diffuse from the site of photolysis. Consider the spatial and temporal resolution required for your experiment.
- **Incomplete Caging:** Some caged compounds may have residual biological activity. Use appropriate controls to account for this. N-MNVOC-LE is designed to minimize this issue.[\[5\]](#)

- Byproducts of Photolysis: The uncaging reaction can produce byproducts that may have off-target effects. It is important to perform control experiments where the tissue is exposed to the UV light in the absence of the caged compound.[10]
- pH Changes: Photolysis of some caged compounds can release a proton, leading to local pH changes. Ensure your experimental buffer has sufficient capacity to handle this.[10]

By following these guidelines and protocols, researchers can effectively utilize caged enkephalin to investigate the intricate roles of this important neuropeptide in neural circuit function and behavior.

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